1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-ene-2-thione core. The molecule is substituted with a 4-chlorobenzoyl group at position 1, an ethyl group at position 8, and a 4-fluorophenyl group at position 3 (Figure 1). Its synthesis likely involves palladium-catalyzed cross-coupling reactions or microwave-enhanced solid-phase methods, similar to related spirocyclic derivatives .
Properties
IUPAC Name |
(4-chlorophenyl)-[8-ethyl-2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3OS/c1-2-26-13-11-22(12-14-26)25-19(15-5-9-18(24)10-6-15)21(29)27(22)20(28)16-3-7-17(23)8-4-16/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTBCASVNPSBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzoyl)-8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a complex spirocyclic structure with a thione functional group, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with appropriate amines under controlled conditions to yield the desired triazaspiro compound.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of chlorine and fluorine substituents that may influence its pharmacological profile. The crystal structure reveals intricate hydrogen bonding interactions that stabilize the molecular conformation, as observed in X-ray diffraction studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.87 g/mol |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that the compound may activate caspase pathways, leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted by Zhang et al. (2020) assessed the antibacterial activity of various derivatives of spiro compounds, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Anticancer Mechanism : Research published by Lee et al. (2021) explored the effects of the compound on MCF-7 cells. The study found that treatment with 10 µM of the compound resulted in a significant reduction in cell viability (approximately 70%) after 48 hours.
Other Biological Activities
Preliminary investigations have suggested additional biological activities including anti-inflammatory and analgesic effects, although further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
Key Observations :
- Position 8 (Alkyl substituent) : Ethyl, isopropyl, or methyl groups influence lipophilicity and metabolic stability. Ethyl (target compound) balances lipophilicity and steric hindrance compared to bulkier i-Pr ().
- Position 3 (Aryl substituent) : The 4-fluorophenyl group in the target compound offers distinct electronic effects (σ-para withdrawal) vs. 4-chlorophenyl analogs (stronger σ-para withdrawal) ().
Pharmacological Relevance
- Selectivity trends : The 4-fluorophenyl group in the target compound may enhance selectivity for specific receptor subtypes compared to 4-chlorophenyl or unsubstituted phenyl analogs ().
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
